

### **In-depth Technical Guide: Pixatimod (PG545)**

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

**Core Compound Details: Pixatimod (PG545)** 



| Parameter        | Value                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                | Reference |
|------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Compound Name    | Pixatimod                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                            | [1]       |
| Alias            | PG545                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                | [1]       |
| CAS Number       | 1144617-49-1 (free acid)                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                             | [1]       |
| IUPAC Name       | [(2R,3R,4S,5R,6R)-2-<br>[(2R,3R,4S,5R,6R)-6-<br>[(2R,3R,4S,5R,6R)-6-<br>[(2R,3R,4S,5R,6R)-6-<br>[[(3S,5S,8R,9S,10S,13R,14S,1<br>7R)-10,13-dimethyl-17-[(2R)-6-<br>methylheptan-2-<br>yl]-2,3,4,5,6,7,8,9,11,12,14,15,<br>16,17-tetradecahydro-1H-<br>cyclopenta[a]phenanthren-3-<br>yl]oxy]-4,5-disulfooxy-2-<br>(sulfooxymethyl)oxan-3-yl]oxy-<br>4,5-disulfooxy-2-<br>(sulfooxymethyl)oxan-3-yl]oxy-<br>4,5-disulfooxy-2-<br>(sulfooxymethyl)oxan-3-yl]oxy-<br>3,5-disulfooxy-6-<br>(sulfooxymethyl)oxan-4-yl]<br>hydrogen sulfate | [1]       |
| Chemical Formula | C51H88O60S13                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                         | [1]       |
| Molecular Weight | 2077.99 g/mol                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                        | [1]       |
| Description      | A synthetic, highly sulfated heparan sulfate mimetic. It is a cholestanol-conjugated sulfated tetrasaccharide.                                                                                                                                                                                                                                                                                                                                                                                                                       | [2][3]    |

# Quantitative Data Summary Pharmacokinetic Properties (Human Phase I Study)



| Parameter                                           | Value                              |
|-----------------------------------------------------|------------------------------------|
| Maximum Tolerated Dose (MTD) - Monotherapy          | 100 mg (weekly 1-hour IV infusion) |
| Maximum Tolerated Dose (Combination with Nivolumab) | 25 mg                              |
| Mean Half-life (t½)                                 | 141 hours                          |
| Exposure                                            | Proportional up to 100 mg          |

In Vitro Antiviral Activity (SARS-CoV-2)

| Virus Isolate                           | EC <sub>50</sub> (μg/mL) |
|-----------------------------------------|--------------------------|
| Victoria (VIC01)                        | 8.1                      |
| DE Isolate                              | 2.7                      |
| Queensland (QLD02)                      | 13.2                     |
| Queensland (QLD935 with D614G mutation) | 0.9                      |

#### Signaling Pathways and Mechanisms of Action

Pixatimod (PG545) is a multi-faceted agent with primary activities as a heparanase inhibitor and an immunomodulatory agent acting via Toll-like receptor 9 (TLR9).

#### Heparanase Inhibition and Anti-angiogenic Effects

Pixatimod is a potent inhibitor of heparanase, an endo-β-D-glucuronidase that cleaves heparan sulfate chains of heparan sulfate proteoglycans (HSPGs) in the extracellular matrix (ECM) and on the cell surface.[3] By inhibiting heparanase, pixatimod prevents the release of proangiogenic growth factors, such as vascular endothelial growth factor (VEGF) and fibroblast growth factor (FGF), that are sequestered by HSPGs. This leads to a reduction in tumor angiogenesis.[3]

#### Immunomodulation via TLR9 Activation

Pixatimod also functions as a TLR9 agonist, stimulating an innate immune response. Its activation of TLR9 on dendritic cells (DCs) and B-cells leads to the production of pro-



inflammatory cytokines and type I interferons.[4] This, in turn, activates natural killer (NK) cells and enhances cytotoxic T-lymphocyte responses, contributing to its anti-tumor effects.





Click to download full resolution via product page

Pixatimod-induced TLR9 signaling pathway.

#### **Induction of p21 and Cell Cycle Arrest**

Pixatimod has been shown to induce the expression of the cyclin-dependent kinase inhibitor p21, leading to cell cycle arrest.[5] This effect is, at least in part, mediated by the induction of DNA damage.[5] Pixatimod can lead to the sequestration of the DNA repair protein DEK in the tumor microenvironment, impairing homologous recombination repair and causing DNA single-and double-strand breaks.[5] This DNA damage can then trigger a p53-dependent or independent pathway to upregulate p21 expression.[6]





Click to download full resolution via product page

Pixatimod-mediated induction of p21.



# Experimental Protocols Plaque Reduction Neutralization Test (PRNT) for Antiviral Activity

This protocol is a standard method for determining the neutralizing antibody titer of a virus and can be adapted to assess the antiviral efficacy of compounds like pixatimod.[7]

- 1. Cell Culture and Virus Preparation:
- Culture a confluent monolayer of susceptible host cells (e.g., Vero E6 for SARS-CoV-2) in 24-well plates.
- Prepare serial dilutions of the virus stock in a suitable medium.
- 2. Compound and Virus Incubation:
- · Prepare serial dilutions of pixatimod.
- Mix the diluted virus with an equal volume of each pixatimod dilution and a virus-only control.
- Incubate the mixtures for 1 hour at 37°C.
- 3. Cell Infection:
- Remove the culture medium from the cell monolayers and inoculate with the virus-pixatimod mixtures.
- Incubate for 1 hour at 37°C to allow for viral adsorption.
- 4. Overlay and Incubation:
- Aspirate the inoculum and add a semi-solid overlay (e.g., containing carboxymethyl cellulose or agar) to each well to restrict virus spread.
- Incubate the plates for a period sufficient for plaque formation (typically 2-10 days).
- 5. Plaque Visualization and Quantification:



- Fix the cells and stain with a solution such as crystal violet. Plaques will appear as clear zones.
- Count the number of plaques in each well. The concentration of pixatimod that reduces the plaque number by 50% (EC<sub>50</sub>) is determined.[7]

#### **Xenograft Tumor Model for In Vivo Efficacy**

This protocol outlines the establishment of a xenograft model to evaluate the anti-tumor activity of pixatimod.[8]

- 1. Cell Preparation:
- Culture the desired human cancer cell line.
- Harvest and resuspend the cells in a suitable medium, ensuring high viability as determined by trypan blue exclusion.
- 2. Animal Model and Tumor Implantation:
- Use immunocompromised mice (e.g., nude or SCID mice), typically 4-6 weeks old.
- Subcutaneously inject a defined number of tumor cells (e.g., 3 x 10<sup>6</sup>) into the flank of each mouse.
- 3. Tumor Growth and Treatment Initiation:
- Monitor the mice for tumor growth.
- Once tumors reach a predetermined volume (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
- Administer pixatimod according to the desired dosing schedule (e.g., intravenous or intraperitoneal injection). The control group receives a vehicle control.
- 4. Monitoring and Data Collection:



- Measure tumor dimensions with calipers regularly (e.g., twice weekly) and calculate tumor volume using the formula: Volume = (width)<sup>2</sup> x length/2.
- Monitor the body weight and overall health of the mice.
- 5. Endpoint and Analysis:
- The study may be concluded when tumors in the control group reach a specific size or after a predetermined treatment period.
- At the endpoint, tumors can be excised, weighed, and processed for further analysis (e.g., histology, biomarker analysis).
- Compare the tumor growth inhibition between the pixatimod-treated and control groups.

#### **Experimental Workflow Visualization**



Click to download full resolution via product page

Workflow for preclinical evaluation of pixatimod.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. primo.gatar-weill.cornell.edu [primo.gatar-weill.cornell.edu]
- 2. UQ eSpace [espace.library.uq.edu.au]
- 3. Structural Insights into Pixatimod (PG545) Inhibition of Heparanase, a Key Enzyme in Cancer and Viral Infections PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the TLR9-MyD88 pathway in the regulation of adaptive immune responses -PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Induction of p21 by p53 following DNA damage inhibits both Cdk4 and Cdk2 activities -PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Plaque reduction neutralization test Wikipedia [en.wikipedia.org]
- 8. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- To cite this document: BenchChem. [In-depth Technical Guide: Pixatimod (PG545)].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606742#cm-545-cas-number-and-iupac-name]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com